REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:4]([CH2:9]Br)=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:11]([O:19]CC)(=[O:18])[CH2:12][C:13](OCC)=O.C[O-].[Na+].C(O)C>CCOCC.CO.S(=O)(=O)(O)O>[CH3:2][CH:3]1[CH2:8][C:7]2[C:13](=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH:12]1[C:11]([OH:19])=[O:18] |f:2.3|
|
Name
|
|
Quantity
|
203.51 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=CC=CC1)CBr
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
314 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated
|
Type
|
ADDITION
|
Details
|
173 g of potassium hydroxide are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction medium is poured into a hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off by suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
the new solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallised from 400 ml of heptane
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 600 ml of ether
|
Type
|
WASH
|
Details
|
This ether phase is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC=CC=C2C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |